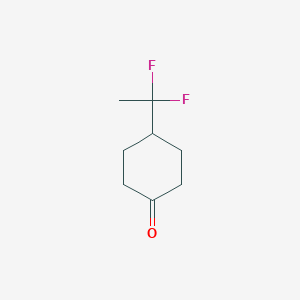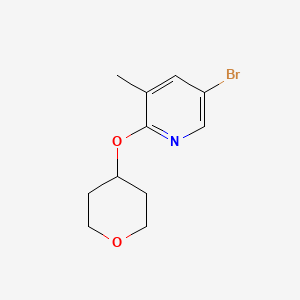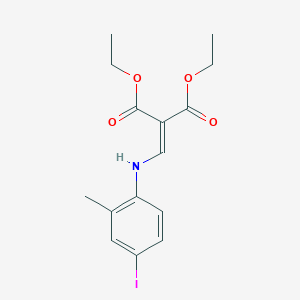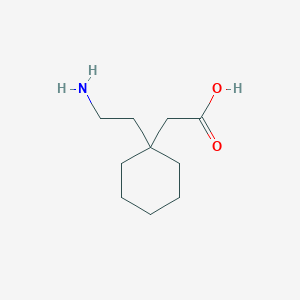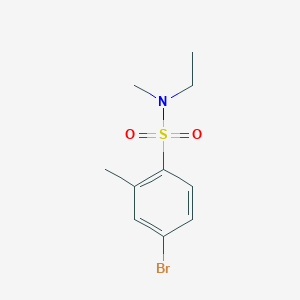
4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide
説明
“4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide” is a chemical compound with the molecular formula C10H14BrNO2S . It is also known by other names such as “4-Brom-N,N-diethylbenzolsulfonamid” in German, “4-Bromo-N,N-diethylbenzenesulfonamide” in English, and “4-Bromo-N,N-diéthylbenzènesulfonamide” in French .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a sulfonamide group . The sulfonamide group contains two ethyl groups and one dimethyl group .科学的研究の応用
Gastroprotective Properties
Research on ebrotidine, a compound with a similar bromo-benzenesulfonamide structure, highlights its unique properties combining H2-receptor antagonist activities with cytoprotective capabilities. This dual action, involving enhanced mucus gel protective qualities and promotion of mucosal repair, positions it as a potential therapeutic agent in treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).
Electrochemical Surface Finishing and Energy Storage
Advancements in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) have been reviewed, revealing their application in electroplating and energy storage. This research area demonstrates the potential for utilizing related chemical structures in developing new materials for energy applications (Tsuda, Stafford, & Hussey, 2017).
Flame Retardants
A review on novel brominated flame retardants (NBFRs) discusses their occurrence in various environments and their potential risks. The study emphasizes the need for further research on the environmental fate and toxicity of these compounds, indicating the relevance of bromo-benzenesulfonamide derivatives in environmental sciences (Zuiderveen, Slootweg, & de Boer, 2020).
Regioselectivity in Chemical Synthesis
Research exploring the regioselectivity of bromination in unsymmetrical dimethylpyridines provides insights into the chemical behavior and potential applications of bromo-substituted compounds in organic synthesis. This work helps understand how bromo-groups influence chemical reactions, which could be relevant to the synthesis and application of 4-bromo-N-ethyl-2,N-dimethyl-benzenesulfonamide derivatives (Thapa, Brown, Balestri, & Taylor, 2014).
特性
IUPAC Name |
4-bromo-N-ethyl-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-4-12(3)15(13,14)10-6-5-9(11)7-8(10)2/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKHYALYYDPUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

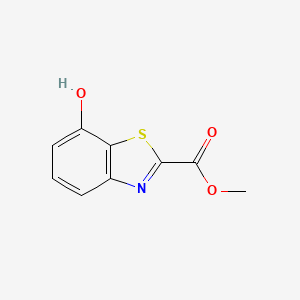
![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)
